molecular formula C20H23NO2 B1614097 3-Methoxy-3'-piperidinomethyl benzophenone CAS No. 898792-64-8

3-Methoxy-3'-piperidinomethyl benzophenone

Cat. No. B1614097
CAS RN: 898792-64-8
M. Wt: 309.4 g/mol
InChI Key: NUTNWMDAVYBCKL-UHFFFAOYSA-N
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Description

3-Methoxy-3’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO2 and a molecular weight of 309.4 . It forms part of the benzophenone class of organic compounds .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-3’-piperidinomethyl benzophenone consists of a benzophenone core with a methoxy group and a piperidinomethyl group attached to the phenyl rings .


Physical And Chemical Properties Analysis

The predicted boiling point of 3-Methoxy-3’-piperidinomethyl benzophenone is 459.2±35.0 °C and its predicted density is 1.113±0.06 g/cm3 . Its pKa is predicted to be 8.60±0.10 .

Scientific Research Applications

Ultraviolet Radiation Protection and Cosmetic Applications

Benzophenone derivatives, such as benzophenone-3 (BP-3), are widely utilized as UV filters in skincare products to protect against UV radiation. BP-3, for example, is a common ingredient in sunscreen formulations due to its effectiveness in absorbing UV light. This application is critical in preventing skin damage and reducing the risk of skin cancers associated with UV exposure. Studies exploring the photoprotective properties of benzophenone derivatives highlight their significance in dermatological health and cosmetic formulations (Ghazipura et al., 2017).

Environmental Impact and Removal Techniques

The environmental presence and impact of benzophenone derivatives, particularly in aquatic ecosystems, have raised concerns. Research on the oxidation of BP-3 by ferrate(VI) and potassium permanganate has demonstrated the potential for removing these compounds from water, addressing pollution and water treatment challenges. Such studies indicate the importance of developing effective methods for mitigating the environmental presence of benzophenone derivatives, ensuring water quality and ecological safety (Yang & Ying, 2013), (Cao et al., 2021).

Biological Interactions and Potential Toxicity

The biological interactions and potential toxicity of benzophenone derivatives, including their endocrine-disrupting effects, have been subjects of study. Investigations into the metabolism of BP-3 and its estrogenic and anti-androgenic activities reveal the complex effects these compounds can have on biological systems. Understanding the metabolic pathways and biological effects of benzophenone derivatives is crucial for assessing their safety and impact on human health and the environment (Watanabe et al., 2015).

properties

IUPAC Name

(3-methoxyphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-23-19-10-6-9-18(14-19)20(22)17-8-5-7-16(13-17)15-21-11-3-2-4-12-21/h5-10,13-14H,2-4,11-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTNWMDAVYBCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643126
Record name (3-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898792-64-8
Record name (3-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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